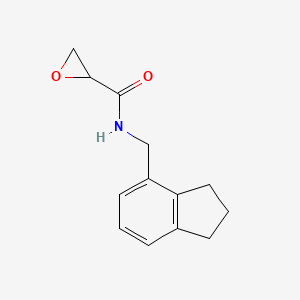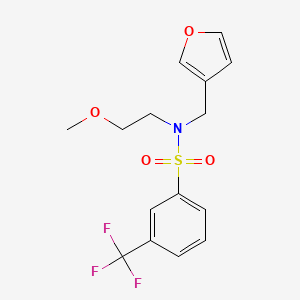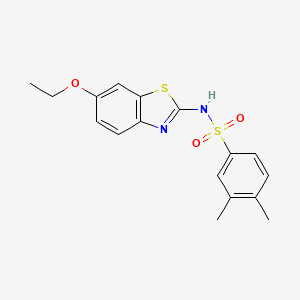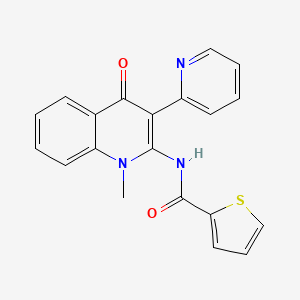![molecular formula C20H16Cl2N2O2 B2532974 N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 339008-65-0](/img/structure/B2532974.png)
N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using Density Functional Theory (DFT) methods . These methods can be used to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital, and molecular electrostatic potential characteristics .科学的研究の応用
Anticancer Properties
The compound’s structural features make it a potential candidate for cancer therapy. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Antimicrobial Activity
The compound’s unique structure suggests antimicrobial potential. Studies have evaluated its antibacterial and antifungal properties against various pathogens. It may serve as a lead compound for developing novel antimicrobial agents. Researchers should investigate its efficacy, safety, and potential resistance mechanisms .
Anti-Inflammatory and Analgesic Effects
Indole derivatives often exhibit anti-inflammatory properties. Specifically, compounds related to our target molecule have demonstrated promising anti-inflammatory and analgesic activities. These effects could be harnessed for pain management and inflammation-related disorders .
Cardiovascular Applications
Given the compound’s structural resemblance to certain calcium channel blockers, researchers have explored its cardiovascular effects. Investigations into its vasodilatory properties, potential impact on blood pressure regulation, and cardioprotective mechanisms are ongoing .
Neuroprotective Potential
Indole-based compounds have shown neuroprotective effects in preclinical models. Our compound may offer similar benefits, potentially mitigating neurodegenerative diseases. Researchers should explore its interactions with neuronal receptors, oxidative stress pathways, and neuroinflammation .
Metabolic Disorders and Diabetes
Indole derivatives often influence metabolic pathways. Our compound’s carboxamide moiety suggests possible effects on glucose metabolism, insulin sensitivity, or lipid homeostasis. Investigating its impact on metabolic disorders, including diabetes, could yield valuable insights .
Chemical Biology and Drug Design
Researchers interested in chemical biology and drug discovery can explore the compound’s interactions with cellular targets. Computational studies, molecular docking, and structure-activity relationship analyses may guide the design of derivatives with improved pharmacological profiles .
Synthetic Methodology Development
Finally, the synthesis of indole derivatives remains an active area of research. Novel synthetic routes, green chemistry approaches, and scalable methods for our compound could enhance its availability for further studies .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Read more A brief review of the biological potential of indole derivatives. (2020). Fujian Journal of Pharmaceutical Sciences, 1(1), 1-10. Read more
将来の方向性
特性
IUPAC Name |
N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-17-7-4-8-18(22)16(17)13-24-12-15(9-10-19(24)25)20(26)23-11-14-5-2-1-3-6-14/h1-10,12H,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGNZONMHSPZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)


![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)



![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)